REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[C:13](Br)=[CH:12][CH:11]=[CH:10][N:9]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.CC1(C)C(C)(C)OB([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=2[CH2:47][C:48](OC)=[O:49])O1.S(=O)(=O)(O)O.[OH-].[Na+]>O1CCOCC1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:12]1[C:13]2[C:41]3[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=3[CH2:47][C:48](=[O:49])[NH:7][C:8]=2[N:9]=[CH:10][CH:11]=1 |f:0.1.2,4.5,8.9,12.13.14|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
235.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
88.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1Br
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=C(C=CC=C1)CC(=O)OC)C
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
314 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
4 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Type
|
CUSTOM
|
Details
|
stir under nitrogen at 88° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Degas the mixture with three cycles of vacuum/nitrogen
|
Type
|
STIRRING
|
Details
|
stir the mixture at 88° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
Cool mixture to 50° C.
|
Type
|
CUSTOM
|
Details
|
separate layers
|
Type
|
EXTRACTION
|
Details
|
Extract from aqueous with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry combined organics over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the concentrated material in N-methylpyrrolidone (314 mL)
|
Type
|
TEMPERATURE
|
Details
|
cool in ice bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of approximately 45° C
|
Type
|
STIRRING
|
Details
|
Stir mixture at 140° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
Cool to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
Cool suspension to 10-15° C.
|
Type
|
FILTRATION
|
Details
|
filter out solids
|
Type
|
WASH
|
Details
|
wash with water (2 L), hexanes (1 L) and methyl tertiary butyl ether (1 L)
|
Type
|
CUSTOM
|
Details
|
Dry under vacuum at 40° C
|
Type
|
TEMPERATURE
|
Details
|
Treat material with refluxing
|
Type
|
ADDITION
|
Details
|
mixture of 10% methanol/dichloromethane solution
|
Type
|
FILTRATION
|
Details
|
filter hot (×4)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=NC=2NC(CC3=C(C21)C=CC=C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 404.3 mmol | |
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |